molecular formula C25H22ClNO3 B1659609 Fenvalerate beta CAS No. 66267-77-4

Fenvalerate beta

Cat. No. B1659609
Key on ui cas rn: 66267-77-4
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-ZEQRLZLVSA-N
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Patent
US04277617

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrileand the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH:30]([CH3:32])[CH3:31])[C:12]([O:14][CH:15](Cl)[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:17]=2)=[O:13])=[CH:7][CH:6]=1>CCOCC>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH:30]([CH3:32])[CH3:31])[C:12]([O:14][CH:15]([C:1]#[N:2])[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:17]=2)=[O:13])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 95-5 cyclohexane-acetone mixture

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04277617

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrileand the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH:30]([CH3:32])[CH3:31])[C:12]([O:14][CH:15](Cl)[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:17]=2)=[O:13])=[CH:7][CH:6]=1>CCOCC>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([CH:30]([CH3:32])[CH3:31])[C:12]([O:14][CH:15]([C:1]#[N:2])[C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[CH:17]=2)=[O:13])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)Cl)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 95-5 cyclohexane-acetone mixture

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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